molecular formula C12H18IN B14125318 N-hexyl-2-iodoaniline

N-hexyl-2-iodoaniline

Cat. No.: B14125318
M. Wt: 303.18 g/mol
InChI Key: YUFNEBVXLIXOTK-UHFFFAOYSA-N
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Description

N-hexyl-2-iodoaniline is an organic compound with the molecular formula C12H18IN and a molecular weight of 303.19 g/mol . Its structure features a 2-iodoaniline core, a well-established versatile intermediate in organic synthesis , which has been functionalized with an n-hexyl chain on the nitrogen atom. This modification makes it a valuable building block for research and development, particularly in the construction of more complex nitrogen-containing molecules. The compound should be stored sealed in a dry environment at room temperature (20-22 °C) to maintain stability . The primary research value of this compound lies in its potential as a synthetic intermediate. The iodine atom on the aromatic ring is an excellent site for cross-coupling reactions, such as Suzuki or Heck couplings, which are fundamental methods for forming carbon-carbon bonds in medicinal and materials chemistry . This allows researchers to elaborate the molecular structure by attaching various aryl, alkyl, or vinyl groups. Simultaneously, the secondary amine group, protected and modified by the hexyl chain, can influence the electron density of the ring and offers a site for further functionalization or deprotection. While specific bioactivity data for this exact molecule may be limited, the 2-iodoaniline scaffold is widely utilized in the synthesis of various pharmacologically active compounds, including antifungal agents and neuroprotective drugs . Furthermore, iodine-containing aniline derivatives serve as key precursors in the synthesis of complex structures like Schiff bases, which are investigated for their non-linear optical properties and potential applications in organic electronics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18IN

Molecular Weight

303.18 g/mol

IUPAC Name

N-hexyl-2-iodoaniline

InChI

InChI=1S/C12H18IN/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9,14H,2-4,7,10H2,1H3

InChI Key

YUFNEBVXLIXOTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=CC=C1I

Origin of Product

United States

Reactivity and Reaction Pathways of N Hexyl 2 Iodoaniline

Role in Carbon-Carbon Bond Forming Reactions

The carbon-iodine bond in N-hexyl-2-iodoaniline is susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium and copper. This reactivity is the cornerstone of its application in a suite of cross-coupling reactions designed to form new carbon-carbon bonds. These reactions are fundamental in modern synthetic chemistry for creating complex molecules from simpler precursors. wikipedia.orglibretexts.orgorganic-chemistry.orgdiva-portal.org

Palladium-catalyzed reactions are among the most powerful tools for C-C bond formation, valued for their efficiency, mild conditions, and functional group tolerance. mdpi.comacs.orgnih.gov this compound, as an aryl iodide, is an excellent substrate for these transformations due to the high reactivity of the C-I bond compared to other aryl halides. wikipedia.orglibretexts.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. yonedalabs.comuwindsor.ca

The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a cornerstone method for synthesizing arylalkynes and conjugated enynes. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgrsc.org In the context of 2-iodoanilines, the Sonogashira coupling is often the first step in a powerful one-pot sequence to construct indole (B1671886) rings, a privileged scaffold in medicinal chemistry. researchgate.net

The reaction involves the initial palladium- and copper-catalyzed coupling of this compound with a terminal alkyne. The resulting 2-alkynyl-N-hexylaniline intermediate can then undergo an in-situ cyclization, or annulation, to form a 2-substituted-N-hexylindole. Research has demonstrated that various 2-substituted indoles can be prepared through this palladium-catalyzed heteroannulation of o-iodoanilines and terminal alkynes. researchgate.net For instance, studies on related N-sulfonyl-2-iodoanilines have shown successful synthesis of 2-hexyl-1-(toluene-4-sulfonyl)-1H-indole, illustrating the viability of incorporating an alkyl chain like hexyl into the final indole product via the alkyne coupling partner. semanticscholar.org The Sonogashira coupling and subsequent annulation have been widely applied in the total synthesis of natural products. rsc.org

Table 1: Representative Sonogashira Coupling/Annulation of 2-Iodoaniline (B362364) Derivatives

Reactant 1 Reactant 2 Catalyst System Product Type Reference
o-Iodoaniline Terminal Alkyne Pd(II)-NaY zeolite 2-Substituted Indole researchgate.net

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and halides or triflates, catalyzed by a palladium complex. nih.govyonedalabs.com It is widely used in academic and industrial settings due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions. nih.govrsc.org

Investigations into the Suzuki-Miyaura coupling involving substrates similar to this compound have been conducted. The reactivity in Suzuki coupling is influenced by the nature of both the halide and the organoboron reagent. While aryl iodides are highly reactive electrophiles, the choice of the boronic acid is also critical. nih.gov In a study on the stereoselective Suzuki-Miyaura cross-coupling of β-enamido triflates, it was noted that while various arylboronic acids were effective coupling partners, alkylboronic acids, specifically n-hexylboronic acid, were found to be unreactive under the tested conditions. beilstein-journals.org This finding suggests that the direct coupling of this compound with alkylboronic acids might be challenging and require specific optimization of catalysts, ligands, and reaction conditions to achieve success. However, coupling with arylboronic acids is generally more facile. nih.gov

Table 2: Suzuki-Miyaura Reactivity Observations

Electrophile Nucleophile Catalyst/Conditions Outcome Reference
β-Enamido triflate n-Hexylboronic acid Pd(dppf)Cl₂, KF, THF/H₂O No reaction beilstein-journals.org

The Stille coupling creates a carbon-carbon bond by reacting an organohalide with an organotin compound (organostannane), catalyzed by palladium. libretexts.orgu-tokyo.ac.jp A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture and their tolerance of a wide variety of functional groups. libretexts.orgu-tokyo.ac.jp

This compound and its derivatives are suitable substrates for Stille coupling. Research has explored the utility of ortho-stannylated anilines for the direct introduction of the 2-aminophenyl group. nih.gov In a comparative study, the reactivity of various aniline-based organostannanes was tested against N-hexyl bromomaleimide as the halide partner, demonstrating the compatibility of the N-hexyl group within this reaction framework. nih.gov Furthermore, other work has described a pathway to 2,3-disubstituted indoles through a Stille coupling between N-acyl-2-iodoanilines and substituted allenes, highlighting the versatility of this reaction for building complex heterocyclic systems from 2-iodoaniline precursors. researchgate.net

Table 3: Stille Coupling Examples with Anilino-derivatives

Organostannane Halide Partner Catalyst System Product Reference
o-(Tributylstannyl)aniline N-Hexyl bromomaleimide Pd₂(dba)₃, AsPh₃ N-Hexyl-2-(2-aminophenyl)maleimide nih.gov

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. mdpi.com It is a powerful method for the arylation or vinylation of olefins. mdpi.com 2-Iodoanilines are effective substrates for the Heck reaction, often leading to the synthesis of important heterocyclic structures like quinolines and indoles. clockss.org

A ligand-free palladium-catalyzed Heck reaction of 2-iodoanilines with acrylates has been developed, using Pd(OAc)₂ as the catalyst and NEt₃ as the base, to produce 2-alkenylanilines in moderate to high yields. colab.ws For example, the reaction of 2-iodoaniline with ethyl acrylate (B77674) can yield ethyl (E)-2-aminocinnamate, a precursor that can be cyclized to form 2(1H)-quinolinone. clockss.org In more complex systems, a palladium-catalyzed migratory cycloannulation of N-substituted-2-iodoanilines with unactivated alkenes has been shown to be a viable route to tetrahydroquinolines. nih.gov Importantly, this methodology tolerates a range of substituents on the aniline (B41778) nitrogen, including aliphatic alkyl groups such as methyl and hexyl, underscoring its applicability to this compound. nih.gov

Table 4: Heck Reaction Applications with 2-Iodoaniline Derivatives

Iodoaniline Derivative Alkene Partner Catalyst/Conditions Product Type Reference
2-Iodoaniline Acrylate Pd(OAc)₂, NEt₃, CH₃CN 2-Alkenylaniline colab.ws
2-Iodoaniline Dimethyl maleate Palladium catalyst Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate clockss.org

While palladium catalysts are dominant, copper-catalyzed reactions offer a cheaper and more sustainable alternative for certain transformations. rsc.org Copper catalysis is effective for forming both carbon-carbon and carbon-heteroatom bonds. ijream.orggoogle.com

This compound can participate in copper-catalyzed reactions to form C-C bonds, often as part of a tandem sequence leading to heterocycles. One efficient strategy involves the copper oxide-catalyzed reaction of 2-iodoanilines with β-keto esters. ijream.org This reaction proceeds via a C-C bond formation followed by a cyclization to produce poly-substituted indole skeletons. ijream.org The conditions are generally mild, requiring a catalytic amount of cuprous oxide (Cu₂O) and a base at elevated temperatures. ijream.org This methodology is efficient for 2-iodoanilines bearing various substituents. ijream.org In related copper-catalyzed cross-coupling reactions, haloarenes with n-hexyl substituents have been shown to react successfully, indicating the compatibility of the hexyl group in such systems. ijream.org However, the reactivity can be highly dependent on the specific reaction, as seen in a copper-catalyzed synthesis of benzothiazoles where alkyl-substituted 2-iodoanilines showed low reactivity compared to their N-benzyl or N-acyl counterparts. organic-chemistry.org

Transition-Metal-Free Carbon-Carbon Coupling Approaches

While transition-metal-catalyzed reactions are prevalent, there is a growing interest in developing metal-free alternatives for carbon-carbon bond formation to enhance sustainability and reduce costs. preprints.orgcas.cn These methods often rely on the generation of reactive intermediates like aryl radicals or cations. acs.org

One notable approach involves base-promoted homolytic aromatic substitution (HAS). acs.org In this type of reaction, a strong base can facilitate the formation of an aryl radical from an aryl halide, which then adds to an arene. acs.org While specific examples detailing the use of this compound in this context are not prevalent, the general mechanism provides a plausible pathway for its involvement in transition-metal-free C-C coupling. The reaction of aryl iodides with arenes has been shown to proceed with good yields, particularly for electron-rich aryl iodides. acs.org

Another strategy utilizes hypervalent iodine reagents to mediate oxidative coupling reactions. cas.cn These reagents are attractive due to their low toxicity and high stability. cas.cn Diaryliodonium salts, a type of hypervalent iodine compound, can react with nucleophiles to form aryl-nucleophile bonds under metal-free conditions. acs.org This process involves ligand exchange and reductive elimination to furnish the coupled product. acs.org

Interactive Table: Transition-Metal-Free C-C Coupling Strategies.

Reaction Type Key Reagents Intermediate Description
Base-Promoted Homolytic Aromatic Substitution (HAS) Strong Base (e.g., KOtBu) Aryl Radical A strong base promotes the formation of an aryl radical from the aryl halide, which then undergoes substitution with another aromatic ring. acs.org

Involvement in Carbon-Heteroatom Bond Forming Reactions

This compound is a key substrate in the formation of carbon-heteroatom bonds, which are fundamental connections in many biologically active molecules and functional materials.

Carbon-Nitrogen (C-N) Cross-Coupling (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acs.orgresearchgate.net This reaction has been widely applied in the synthesis of arylamines from aryl halides and primary or secondary amines. acs.org The catalytic cycle typically involves oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product. purdue.edu

This compound can serve as the aryl halide component in such reactions. While specific studies focusing solely on the Buchwald-Hartwig amination of this compound are not extensively detailed, the general applicability of this reaction to a wide range of aryl iodides and anilines is well-established. acs.orgresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and can be tailored for specific substrates. purdue.eduorganic-chemistry.org For instance, the use of dialkyl(biaryl)phosphine ligands has been shown to be effective for the amination of various aryl halides. organic-chemistry.orgnih.gov Furthermore, this methodology has been extended to the coupling of nitroarenes, which can act as both the electrophile and an in situ source of the amine. nih.govrsc.org The versatility of the Buchwald-Hartwig amination makes it a cornerstone for constructing complex nitrogen-containing molecules. princeton.edu

Carbon-Sulfur (C-S) Bond Formation

The formation of carbon-sulfur bonds is another important transformation in organic synthesis, leading to the creation of thioethers and other sulfur-containing compounds. dicp.ac.cn Transition-metal catalysis, particularly with copper, has been instrumental in developing efficient C-S cross-coupling reactions. ias.ac.in

This compound can participate in C-S bond formation reactions. For example, in a one-pot synthesis of alkyl aryl thioethers, various aryl iodides can be coupled with alkyl halides using thiourea (B124793) as a sulfur source in the presence of a copper(I) iodide catalyst. researchgate.net This method is notable for being odorless and utilizing an environmentally friendly solvent system. researchgate.net Additionally, metal-free approaches for C-S bond formation have been developed, often employing iodine and a base to mediate the reaction between active methylene (B1212753) compounds and a sulfur source. researchgate.net These methods provide sustainable alternatives for synthesizing sulfur-containing scaffolds. beilstein-journals.org

Formation of Silacycles via C-Si Bond Cleavage

The synthesis of silacycles, cyclic compounds containing one or more silicon atoms, has garnered significant attention due to their unique properties and applications in materials science and medicinal chemistry. nih.gov A key step in the formation of these structures can be the cleavage of a carbon-silicon (C-Si) bond. d-nb.infonih.gov

Recent research has demonstrated the palladium-catalyzed synthesis of diverse silacycles from starting materials like acrylamides and 2-iodobiaryls using a disilane (B73854) reagent. nih.govrsc.org This process involves the cleavage of Si-Si, Si-C, and Si-O bonds. nih.govrsc.org While this compound is not directly mentioned in these specific examples, the underlying chemistry involving the reaction of an iodoaryl component suggests its potential applicability. The reaction mechanism is thought to proceed through a palladium-catalyzed bis-silylation followed by Brook and retro-Brook type rearrangements. nih.govrsc.org Another innovative approach involves a Pd-catalyzed sila-spirocyclization, where a Si-C(sp3) bond is activated by the insertion of a metal-C(sp3) species, leading to the formation of a new C(sp3)-Si bond. d-nb.infonih.gov This method highlights the evolving strategies for C-Si bond activation and silacycle synthesis. illinois.edu

Cascade and Tandem Reaction Sequences Utilizing this compound

Cascade and tandem reactions offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single operation. This compound is a valuable participant in such reaction sequences.

Research has shown that this compound can be utilized in palladium-catalyzed cascade reactions. For instance, it can be involved in aminocyclization-Heck coupling sequences with o-alkynylaniline derivatives to produce dehydrotryptophan derivatives. nih.gov Another example is an I(III)-catalyzed oxidative cyclization-migration tandem reaction that converts unactivated anilines into 3H-indoles. nih.gov This reaction can be achieved with as little as 1 mol% of an iodocatalyst. nih.gov

Cycloannulation Strategies for Ring System Formation

Cycloannulation reactions are a subset of cascade reactions that lead to the formation of cyclic structures. This compound has been employed in various cycloannulation strategies to construct azaheterocycles.

A palladium-catalyzed migratory cycloannulation of unactivated alkenes with 2-iodoanilines, including N-benzyl and N-hexyl substituted derivatives, has been developed for the synthesis of 6-, 7-, and 8-membered azaheterocycles. researchgate.netnih.govresearchgate.net This method demonstrates broad substrate scope and good functional group tolerance. researchgate.netresearchgate.net For example, this compound is compatible with this methodology. nih.gov The Larock heteroannulation, a palladium-catalyzed reaction between an o-iodoaniline and an alkyne, is a classic method for synthesizing 2,3-disubstituted indoles. ub.edu While direct examples with this compound are not explicitly detailed, the general reaction is highly regioselective. ub.edu

Interactive Table: Cycloannulation Reactions Involving this compound Derivatives.

Reaction Name Catalyst Reactants Product
Migratory Cycloannulation Palladium N-alkyl-2-iodoaniline, Unactivated Alkene Azaheterocycles (6-, 7-, 8-membered) researchgate.netnih.govresearchgate.net
Larock Heteroannulation Palladium o-Iodoaniline, Alkyne 2,3-Disubstituted Indole ub.edu

Mechanistic Studies on Reactions Involving this compound and its Analogues

The reactivity of this compound is primarily dictated by the carbon-iodine (C-I) bond and the N-hexylamino group. Its participation in transition metal-catalyzed reactions has been the subject of mechanistic investigations, particularly focusing on palladium and nickel-based systems. These studies reveal a series of fundamental organometallic steps that govern the transformation of this compound and its analogs into complex heterocyclic structures. nih.govmit.edu

Oxidative addition and reductive elimination are fundamental steps in many transition-metal-catalyzed cross-coupling reactions. libretexts.org Oxidative addition involves the insertion of a low-valent metal center into a substrate's covalent bond (in this case, the C-I bond), which increases the metal's oxidation state and coordination number by two. libretexts.orgiitd.ac.in Reductive elimination is the reverse process, where two ligands are eliminated from the metal center, forming a new bond between them and reducing the metal's oxidation state by two. libretexts.org

In reactions involving N-substituted-2-iodoanilines, the catalytic cycle is typically initiated by the oxidative addition of the C(sp²)-I bond to a low-valent metal catalyst, such as Pd(0) or Ni(0). nih.govmit.edu For example, in the palladium-catalyzed migratory cycloannulation of N-benzyl-2-iodoaniline (an analog of this compound), the reaction begins with the oxidative addition to a Pd(0) species, forming a key aryl-Pd(II) intermediate. nih.gov

The terminal step of many cyclization reactions involving these substrates is a C-N bond-forming reductive elimination. mit.edu After a series of intervening steps like migratory insertion, a palladium or nickel center is positioned to facilitate the coupling of the aryl ring and the nitrogen atom. In nickel-catalyzed indoline (B122111) synthesis from iodoacetanilides and alkenes, this C(sp³)–N reductive elimination was found to be a challenging step, requiring oxidation of the nickel center to Ni(III) to proceed efficiently, after which it is reduced back to Ni(I). mit.edu

Migratory insertion is a key bond-forming step where an unsaturated ligand, such as an alkene, inserts into a metal-ligand bond (e.g., a metal-carbon or metal-hydride bond). iitd.ac.inyoutube.com This process is central to the functionalization of alkenes. Following the initial oxidative addition of this compound to a metal center, the resulting aryl-metal intermediate can undergo migratory insertion with an alkene. nih.gov

A more advanced and powerful mechanism that can follow migratory insertion is "chain-walking". nih.govnih.govnih.gov This process involves a series of sequential and reversible β-hydride eliminations and reinsertions, which allows the metal catalyst to "walk" along an alkyl chain. nih.govnih.gov This enables the formation of chemical bonds at positions remote from the initial site of reaction, providing access to previously inaccessible disconnections in synthesis. nih.gov

A palladium-catalyzed migratory cycloannulation reaction provides a clear example of this mechanism using N-benzyl-2-iodoaniline and an unactivated alkene. nih.govresearchgate.net After the initial migratory insertion of the alkene, the palladium atom migrates along the aliphatic chain via a rapid β-hydrogen elimination and reinsertion process. nih.gov Deuterium-labeling experiments confirmed this chain-walking event, showing a distribution of deuterium (B1214612) at various positions of the newly formed aliphatic cycle. nih.gov The lack of H/D scrambling between different product molecules suggested that the Pd(II)-H species does not dissociate from the alkene during the migration. nih.gov

The complex transformations involving this compound and its analogs often proceed through highly reactive, transient intermediates. While direct observation is challenging, their presence is often inferred through trapping experiments, mechanistic probes, and computational studies.

Quinone Methide Intermediates: In the palladium-catalyzed migratory cycloannulation of N-benzyl-2-iodoaniline with alkenes bearing a phenol (B47542) group, a quinone methide intermediate has been proposed. nih.gov After the palladium catalyst chain-walks to the α-position of the phenol, a base-assisted step leads to the formation of the quinone methide intermediate with a simultaneous reduction of the Pd(II) center. The final product is then formed via an intramolecular aza-Michael addition to this reactive intermediate. nih.gov

Aryne Intermediates: Aryl iodides are known precursors for the generation of arynes, particularly under strong basic conditions. nih.govacs.org While not explicitly demonstrated for this compound, the generation of aryne intermediates from related diaryliodonium salts is a well-established reaction pathway. nih.govacs.org This suggests that under suitable conditions, this compound could potentially undergo elimination to form a reactive aryne species.

Carbene Intermediates: In transformations involving different starting materials but leading to similar heterocyclic scaffolds, metal carbenoid intermediates play a pivotal role. For example, silver-catalyzed annulation of N-sulfonyl-1,2,3-triazoles proceeds through a silver carbenoid intermediate to form functionalized isoquinolines. acs.org While this involves a different substrate class, it illustrates the types of reactive intermediates that can be harnessed to construct complex N-heterocycles.

The substituent on the nitrogen atom of 2-iodoaniline plays a critical role in modulating the substrate's reactivity and influencing the outcome of catalytic reactions. The N-hexyl group, being a simple, electron-donating alkyl chain, imparts specific properties compared to other substituents like acyl, benzyl, or hydrogen.

In a palladium-catalyzed migratory cycloannulation reaction, the nature of the N-substituent was found to be critical. nih.gov The reaction tolerated a range of aliphatic alkyl groups on the nitrogen, including methyl, cyclohexyl, the bulky tert-butyl, and notably, hexyl, all of which provided the desired tetrahydroquinoline products in moderate to good yields. nih.gov Even the protecting-group-free 2-iodoaniline gave the product in a respectable 59% yield. nih.gov In stark contrast, substrates with electron-withdrawing protecting groups on the nitrogen, such as tosyl (Ts), benzyloxycarbonyl (Cbz), or acetyl (Ac), were not tolerated and resulted in no reaction. nih.gov This suggests that the electron-donating nature of the N-hexyl group is essential, likely by maintaining the nucleophilicity of the nitrogen atom required for the final cyclization step (aza-Michael addition). nih.gov

The hexyl group can also influence the physical properties of the substrate and subsequent products. Long alkyl chains like n-hexyl are often incorporated into molecules to enhance their solubility in organic solvents, which can be a significant advantage in both reaction setup and product purification. rsc.org For instance, n-hexyl substituents were used to avoid poor solubility issues during the synthesis of large, planar π-conjugated N-heteropolycyclic molecules. rsc.org

Applications As a Synthetic Intermediate for Complex Molecular Architectures

Synthesis of Nitrogen-Containing Heterocycles

The strategic placement of the iodo and N-hexylamino groups on the aniline (B41778) ring enables N-hexyl-2-iodoaniline to be a powerful precursor for a range of annulation strategies, leading to the formation of fused heterocyclic systems.

The indole (B1671886) framework is a ubiquitous motif in pharmaceuticals and biologically active natural products. Synthetic methods starting from 2-iodoaniline (B362364) derivatives are among the most robust and flexible for accessing this important scaffold. While the cited literature may use various N-substituted 2-iodoanilines, the methodologies are broadly applicable to this compound.

One prominent approach involves the reaction of N-allenyl-2-iodoaniline derivatives with samarium(II) diiodide (SmI₂). This reaction proceeds under mild conditions via an aryl radical cyclization onto the allene (B1206475) group to afford a variety of indole derivatives in high yields. nih.govresearchgate.net

The synthesis of 2,3-disubstituted indoles, which are of significant pharmaceutical interest, can be achieved with high regioselectivity using 2-iodoaniline precursors. The Larock indole synthesis is a powerful palladium-catalyzed annulation of 2-iodoanilines with disubstituted alkynes. organic-chemistry.org This method is highly site-selective and tolerates a range of functional groups on both reaction partners, without requiring a protecting group on the aniline nitrogen. organic-chemistry.org For N-substituted anilines like this compound, this reaction provides a direct route to N-alkyl-2,3-disubstituted indoles.

Another efficient, two-step approach for creating 2,3-disubstituted indoles begins with a Sonogashira cross-coupling reaction between an N,N-dialkyl-2-iodoaniline and a terminal alkyne. mdpi.com The resulting 2-alkynyl-N,N-dialkylaniline intermediate undergoes electrophilic cyclization with iodine (I₂) to produce 3-iodoindoles in excellent yields. mdpi.com The iodo-substituent at the C3 position then serves as a handle for further functionalization via standard palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at both the 2- and 3-positions. mdpi.com

Table 1: Synthesis of 2,3-Disubstituted Indoles via Larock Heteroannulation This table is based on data for N-benzyl-2-iodoaniline, a representative N-substituted substrate.

Starting N-Substituted-2-iodoanilineAlkyne PartnerCatalyst/ConditionsProductYieldReference
N-benzyl-2-iodoaniline1-(tert-Butoxydimethylsilyl)-1-propynePd(OAc)₂, PPh₃, K₂CO₃, LiCl, H₂O, 100 °C1-Benzyl-3-methyl-1H-indole-2-silanol72% organic-chemistry.org
N-benzyl-4-methoxy-2-iodoaniline1-(tert-Butoxydimethylsilyl)-1-propynePd(OAc)₂, PPh₃, K₂CO₃, LiCl, H₂O, 100 °C1-Benzyl-5-methoxy-3-methyl-1H-indole-2-silanol62% organic-chemistry.org
N-benzyl-4-chloro-2-iodoaniline1-(tert-Butoxydimethylsilyl)-1-propynePd(OAc)₂, PPh₃, K₂CO₃, LiCl, H₂O, 100 °C1-Benzyl-5-chloro-3-methyl-1H-indole-2-silanol71% organic-chemistry.org

Annulation, or ring-forming, strategies are central to the synthesis of the indole core. The aforementioned Larock heteroannulation is a prime example of a palladium-catalyzed cascade that forms multiple bonds in a single operation to construct the indole ring system from acyclic precursors. organic-chemistry.org

Radical cyclization offers an alternative annulation pathway. For instance, the SmI₂-mediated reaction of N-allenyl-2-iodoanilines involves the generation of an aryl radical which attacks the central carbon of the allene in a 5-exo-trig cyclization to form the five-membered ring of the indole scaffold. nih.gov This method is notable for its mild conditions and efficiency. nih.govresearchgate.net

The quinoline (B57606) ring system is another critical heterocyclic motif found in numerous therapeutic agents. Palladium-catalyzed reactions provide a modern and efficient means to construct substituted quinolines from readily available starting materials like this compound. A notable method involves the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols, which yields a diverse range of 2,4-disubstituted quinolines under mild conditions. nih.gov The resulting quinoline derivatives can subsequently be reduced through various hydrogenation methods to furnish the corresponding tetrahydroquinoline scaffolds. nih.gov

Table 2: Palladium-Catalyzed Synthesis of 2,4-Disubstituted Quinolines This table illustrates the general scope of the reaction with various o-iodoanilines and propargyl alcohols.

o-Iodoaniline DerivativePropargyl AlcoholCatalyst/ConditionsProductYieldReference
2-Iodoaniline1-Phenylprop-2-yn-1-olPd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 100 °C4-Methyl-2-phenylquinoline85% nih.gov
4-Methyl-2-iodoaniline1-Phenylprop-2-yn-1-olPd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 100 °C6-Methyl-4-methyl-2-phenylquinoline90% nih.gov
2-Iodoaniline1-(p-Tolyl)prop-2-yn-1-olPd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 100 °C4-Methyl-2-(p-tolyl)quinoline88% nih.gov

Benzothiazoles are important heterocyclic compounds with diverse applications. A novel and selective method for their synthesis involves a copper-promoted [3 + 1 + 1]-type cyclization reaction. rsc.orgresearchgate.net This process utilizes an o-iodoaniline derivative, elemental sulfur (S₈), and an N-tosylhydrazone. rsc.orgresearchgate.net By adjusting the reaction system, this method allows for the selective construction of either 2-aryl or 2-benzyl substituted benzothiazoles. rsc.org The protocol is valued for its use of an inexpensive copper catalyst and its ability to construct multiple carbon-heteroatom bonds in a single transformation. rsc.orgresearchgate.net The use of N-substituted-2-iodoanilines, such as N-benzyl-2-iodoaniline, has been demonstrated, supporting the applicability of this reaction to this compound.

Benzimidazolones and quinazolinones are key structures in medicinal chemistry. Palladium-catalyzed carbonylation reactions of 2-iodoanilines provide a direct entry into these scaffolds.

For the synthesis of quinazolinones, a palladium-catalyzed cyclocarbonylation of o-iodoanilines with heterocumulenes (such as isocyanates) under a carbon monoxide atmosphere is effective. This reaction proceeds through the in-situ formation of a urea-type intermediate, followed by palladium-catalyzed carbonylation and cyclization to yield the quinazolinone derivative. Similarly, palladium-catalyzed four-component reactions of 2-haloanilines, amines, orthoesters, and carbon monoxide can generate N-substituted quinazolin-4(3H)-ones, highlighting the versatility of this approach. mdpi.com

The synthesis of benzimidazolones from 2-iodoaniline derivatives can be accomplished through a copper-catalyzed cyclization. A 2-iodophenylcarbamate, which can be prepared from 2-iodoaniline, undergoes an intramolecular C-N bond formation catalyzed by a CuI/L-proline system to yield the benzimidazolone core. organic-chemistry.org Another sophisticated approach involves a palladium-catalyzed cascade reaction that couples a monosubstituted urea (B33335) with a 1,2-dihaloaromatic system, a strategy that can be adapted for precursors like this compound to achieve regioselective synthesis. organic-chemistry.org

Indole and Substituted Indole Derivatives

Precursor in the Formation of Other Functionalized Organic Compounds

The reactivity of the C-I and N-H bonds in this compound allows for its use as a precursor in various cross-coupling reactions to form other functionalized organic compounds. Palladium-catalyzed reactions are particularly prominent in this context. For example, the Suzuki coupling of 2-iodoaniline with boronic acids can be employed to synthesize biphenyl (B1667301) derivatives, which can then undergo further transformations. nih.gov Similarly, N-alkylation of aniline derivatives with alcohols or ketones, often catalyzed by palladium, is a common method for synthesizing N-substituted anilines. rsc.org

Functional Group Compatibility and Substrate Scope Considerations in Complex Syntheses

The success of complex syntheses involving this compound is highly dependent on the compatibility of various functional groups with the reaction conditions employed. In palladium-catalyzed cross-coupling reactions, the choice of ligands, bases, and solvents plays a crucial role in determining the outcome and preventing side reactions. beilstein-journals.org

The substrate scope of reactions involving 2-iodoanilines has been explored in various contexts. For instance, in the palladium-catalyzed C-H glycosylation and retro-Diels-Alder tandem reaction, a range of substituents on the o-iodoaniline ring, including electron-donating and electron-withdrawing groups, are well-tolerated. scispace.com N-alkylation of anilines with alcohols has also been shown to be sensitive to the electronic nature of the substituents on both the amine and the alcohol. rsc.org

In the context of Chan-Lam coupling reactions catalyzed by copper complexes, a good functional group compatibility has been observed, with various substituents on the boronic acid being well-tolerated. nih.gov However, the steric effects of the substituents can have a minor influence on the reaction outcome.

The table below summarizes the general tolerance of functional groups in reactions involving N-substituted 2-iodoanilines, based on studies of related compounds.

Functional GroupCompatibilityNotes
AlkylToleratedGenerally well-tolerated in various cross-coupling reactions.
MethoxyToleratedElectron-donating groups are often compatible.
Halogens (F, Cl, Br)ToleratedCan participate in subsequent cross-coupling reactions.
NitroToleratedStrong electron-withdrawing groups are generally compatible.
CyanoToleratedCompatible with many palladium-catalyzed reactions.
EsterToleratedGenerally compatible, but can be sensitive to strong bases.
KetoneToleratedCompatible under appropriate reaction conditions.
AmideToleratedGenerally stable, but can undergo cleavage under harsh conditions. nih.gov

Advanced Research Methodologies and Techniques

Catalysis Research and Development for Reactions of N-hexyl-2-iodoaniline

As a halogenated aniline (B41778), this compound is a valuable substrate for a range of transition metal-catalyzed cross-coupling reactions. Research in this area focuses on developing efficient catalytic systems to form new carbon-carbon and carbon-nitrogen bonds.

Homogeneous Catalysis Systems Design and Application

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern synthetic chemistry, offering high selectivity and mild reaction conditions. savemyexams.com Palladium-based catalysts are particularly prominent for their versatility in forming C-C, C-O, and C-N bonds. sigmaaldrich.com

Detailed research has demonstrated the utility of this compound as a substrate in palladium-catalyzed reactions. For instance, it has been successfully employed in migratory cycloannulation reactions with unactivated alkenes to produce tetrahydroquinoline derivatives. nih.gov In these processes, a Pd(0) catalyst initiates the cycle through oxidative addition into the carbon-iodine bond of this compound. nih.gov This step is followed by migratory insertion of an alkene and subsequent cyclization, highlighting the compound's role as a key building block for complex azaheterocycles. nih.gov The aliphatic n-hexyl group is well-tolerated in these reactions, underscoring the generality of the methodology. nih.gov The design of such catalytic systems often involves tuning reaction parameters like temperature, solvent, and the choice of base to optimize yield and selectivity. sigmaaldrich.com

Table 1: Example of a Homogeneous Catalytic Reaction Involving this compound

Reaction Type Catalyst System Substrates Product Class Ref

Heterogeneous Catalysis and Polymer-Supported Systems

Heterogeneous catalysts, which exist in a different phase from the reaction mixture, offer significant practical advantages, including ease of separation, recyclability, and suitability for continuous flow processes. savemyexams.comosti.gov This approach addresses some of the drawbacks of homogeneous systems, such as the often-laborious removal of the catalyst from the product. sigmaaldrich.com

While specific studies focusing exclusively on this compound in heterogeneous systems are not broadly documented, research on closely related iodoanilines provides a clear framework for its potential applications. For example, heterogeneous iridium single-atom site catalysts (Ir-SA) have shown remarkable performance in carbene N-H bond insertion reactions with substrates like 2-iodoaniline (B362364). iphy.ac.cn These catalysts, featuring isolated metal atoms on a support, combine the high efficiency of homogeneous catalysts with the stability and recyclability of heterogeneous ones. iphy.ac.cn

Another approach involves immobilizing catalysts on polymer supports. Merrifield resins or silica (B1680970) can be used to anchor catalytic complexes, preventing leaching of the metal and simplifying purification. nih.gov For instance, an Fe(II)-anthranilic acid complex anchored to a Merrifield resin has been shown to be active for various catalytic transformations. uga.edu Similarly, Pd-NaY zeolite catalysts have been developed for the heteroannulation of o-iodoanilines. researchgate.net The functionalization of materials like Molybdenum disulfide (MoS2) nanosheets with iodoaniline has also been explored, demonstrating that the aniline group can be grafted onto a solid support for potential catalytic applications. csic.es These methodologies could readily be adapted for this compound, using its iodo- and amino- functionalities for reactions on a solid phase.

Ligand Design and Optimization in Transition Metal Catalysis

The success of transition metal catalysis often hinges on the rational design of ligands that coordinate to the metal center. lehigh.edu Ligands play a critical role in tuning the catalyst's electronic and steric properties, which in turn influences its activity, stability, and selectivity. acs.org For reactions involving substrates like this compound, such as Suzuki, Heck, and Buchwald-Hartwig couplings, the choice of ligand is paramount. sigmaaldrich.comacs.org

In nickel-catalyzed electrochemical cross-coupling reactions, the ligand structure significantly impacts both reactivity and the selectivity between the desired cross-coupled product and undesired homo-coupled side products. For related aryl halides, polypyridine ligands such as 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbbpy) and simple 2,2'-bipyridine (B1663995) have proven highly effective. chemrxiv.org The terpyridine ligand system has been noted for its ability to stabilize nickel-alkyl complexes, which are key intermediates in alkyl-alkyl cross-coupling reactions. lehigh.edu

For palladium-catalyzed C-N cross-coupling reactions, a variety of phosphine-based ligands have been developed. Dialkylbiarylphosphines, for example, are powerful ligands that show excellent activity for a broad range of aryl halides. acs.org The optimization process often involves screening a library of ligands to find the ideal match for a specific substrate combination, balancing factors to control the key steps of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. uni-regensburg.de

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous identification and structural confirmation of this compound and its reaction products rely on advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR)

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. semanticscholar.org

¹H NMR: This technique identifies the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the carbon adjacent to the nitrogen (N-CH₂), the various methylene (B1212753) (CH₂) groups of the hexyl chain, and the terminal methyl (CH₃) group.

¹³C NMR: This method provides information about the carbon skeleton. The spectrum for this compound would display unique peaks for each carbon atom, including the two iodine- and nitrogen-bearing aromatic carbons, the four other aromatic carbons, and the six carbons of the alkyl chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic CH 6.5 - 7.7 110 - 140
C-I - ~85
C-N - ~148
N-H ~4.0 (broad) -
N-CH₂- ~3.1 ~44
-(CH₂)₄- ~1.3 - 1.7 ~22 - 32

Note: Predicted values are based on data for analogous structures and general chemical shift principles. wiley-vch.dersc.org

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. libretexts.orgspectroscopyonline.com

For this compound (C₁₂H₁₈IN), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (303.18 g/mol ). Electron Impact (EI) ionization, a "hard" ionization technique, often causes the molecular ion to fragment in a predictable manner. libretexts.org A common and often dominant fragmentation pathway for N-alkylanilines is the cleavage of the C-C bond beta to the nitrogen atom (α-cleavage relative to the aromatic ring). wiley-vch.delibretexts.org For this compound, this would involve the loss of a pentyl radical (•C₅H₁₁), resulting in a prominent fragment ion.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Formula Expected m/z Description Ref
[M]⁺ [C₁₂H₁₈IN]⁺ 303 Molecular Ion -

This characteristic fragmentation provides strong evidence for the presence of the N-hexyl group attached to the aniline core. wiley-vch.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The interaction of a molecule with infrared radiation causes vibrations of its chemical bonds, such as stretching and bending. These vibrations occur at characteristic frequencies, which are recorded as absorption bands in an IR spectrum. The position, intensity, and shape of these bands provide a molecular fingerprint, allowing for the identification of specific structural features.

For this compound, the IR spectrum is expected to show a combination of absorption bands corresponding to the N-H bonds of the secondary amine, the C-H bonds of the hexyl chain and the aromatic ring, the C-N bond, and the C-I bond, as well as the characteristic absorptions of the benzene (B151609) ring.

A table of expected characteristic IR absorption bands for this compound is presented below.

Table 1: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretching3300 - 3500Medium
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-H (hexyl)Stretching2850 - 2960Strong
Aromatic C=CStretching (in-ring)1500 - 1600Medium to Weak
N-HBending1500 - 1650Medium
Aliphatic C-H (hexyl)Bending1370 - 1470Medium
Aromatic C-NStretching1250 - 1360Strong
Aliphatic C-NStretching1020 - 1250Medium to Weak
C-IStretching500 - 600Medium to Strong

This table is generated based on established IR correlation charts and data for analogous compounds. The exact peak positions and intensities for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

There are no specific published X-ray crystallographic data for this compound in the provided search results. However, the feasibility of such a study is supported by crystallographic analyses of related compounds. For instance, single crystals suitable for X-ray diffraction have been obtained for other n-hexyl substituted aromatic compounds. rsc.org Furthermore, the crystal structure of similar molecules, such as 2,5-dibenzoyl-4-iodoaniline, has been determined, providing insight into the packing of iodoaniline derivatives in the solid state. researchgate.net A study on chiral iodoaniline-lactate based catalysts also successfully utilized X-ray crystallography to determine the structure of several complex iodoaniline derivatives. acs.org

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide invaluable information on its solid-state structure. Key structural parameters that could be determined include:

The planarity of the aniline ring.

The conformation of the n-hexyl chain.

The dihedral angle between the plane of the aromatic ring and the C-N-C plane of the secondary amine.

Intermolecular interactions, such as hydrogen bonding involving the N-H group and van der Waals interactions, which dictate the crystal packing.

This information is crucial for understanding the molecule's physical properties and its interactions in a solid-state context.

High-Throughput Experimentation (HTE) in Reaction Optimization

High-Throughput Experimentation (HTE) is a powerful methodology used to rapidly screen a large number of experimental conditions in parallel. acs.org This approach has become indispensable in modern chemical research, particularly in the pharmaceutical and materials science sectors, for accelerating the discovery and optimization of chemical reactions. acs.org Instead of the traditional one-variable-at-a-time approach, HTE utilizes miniaturized reactors, automated liquid handlers, and rapid analytical techniques to efficiently explore a wide parameter space, including catalysts, ligands, solvents, bases, temperatures, and reactant ratios. acs.org

While no specific studies detailing the use of HTE for the synthesis or reaction optimization of this compound were found, the principles of HTE are highly applicable. The synthesis of this compound itself, likely proceeding through an N-alkylation of 2-iodoaniline or a C-N cross-coupling reaction, could be significantly optimized using HTE. For example, in a potential Buchwald-Hartwig amination to form a related N-aryl aniline, HTE could be employed to screen a matrix of palladium catalysts, phosphine (B1218219) ligands, and bases to identify the combination that provides the highest yield and purity of the desired product. acs.org

Similarly, for reactions involving this compound, such as a Sonogashira coupling to functionalize the aryl iodide, HTE would be an ideal tool for optimization. A typical HTE workflow for optimizing a hypothetical Sonogashira coupling of this compound with a terminal alkyne might involve:

Plate Design: A 96-well plate is designed where each well contains a different combination of palladium catalyst, copper co-catalyst, ligand, and base.

Automated Dispensing: Robotic systems dispense precise, small quantities of stock solutions of this compound, the alkyne, catalysts, ligands, and bases into the wells.

Reaction: The plate is sealed and heated to the desired reaction temperature.

Rapid Analysis: After the reaction is complete, the contents of each well are rapidly analyzed, typically by high-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS), to determine the yield of the desired product.

Data Analysis: The resulting data is analyzed to identify the optimal reaction conditions.

This approach allows for the rapid identification of robust and high-yielding conditions, saving significant time and resources compared to traditional optimization methods.

Deuterium (B1214612) Labeling and Isotopic Studies for Mechanistic Probing

Deuterium (²H or D) labeling is a powerful technique used to elucidate reaction mechanisms and study the kinetics of chemical transformations. symeres.comchem-station.com By selectively replacing hydrogen atoms with deuterium, researchers can track the fate of specific atoms throughout a reaction. The difference in mass between hydrogen and deuterium leads to a difference in the vibrational frequency of C-H and C-D bonds, which can result in a kinetic isotope effect (KIE). A KIE, which is a change in the reaction rate upon isotopic substitution, can provide strong evidence for the involvement of a particular C-H bond cleavage in the rate-determining step of a reaction.

While there are no specific deuterium labeling studies reported for this compound, a mechanistic investigation of a related reaction involving N-benzyl-2-iodoaniline provides a clear example of how this technique can be applied. In a study on the palladium-catalyzed migratory cycloannulation of N-benzyl-2-iodoaniline with a deuterium-labeled terminal alkene, the distribution of deuterium in the product revealed a metal-walking event via a β-hydride elimination and reinsertion process. nih.gov This demonstrated that the palladium catalyst moved along the alkene chain before the final cyclization step.

A similar strategy could be employed to probe the mechanisms of reactions involving this compound. For instance, if this compound were to undergo an intramolecular cyclization reaction to form a heterocyclic system, deuterium could be selectively incorporated at various positions on the hexyl chain. The position of the deuterium in the final product would provide insight into the cyclization mechanism, such as which C-H bond is activated during the reaction.

Table 2: Potential Applications of Deuterium Labeling in Studying Reactions of this compound

Labeled SubstratePotential ReactionMechanistic Question to be Answered
This compound (deuterated at C1 of hexyl chain)Intramolecular C-H activation/cyclizationDoes C-H activation occur at the C1 position?
This compound (deuterated at the N-H position)Cross-coupling reactionIs the N-H bond broken in the rate-determining step?
Reagent deuterated (e.g., deuterated alkyne in a Sonogashira coupling)Sonogashira couplingWhat is the mechanism of protodemetalation or other side reactions?

These isotopic studies, often in conjunction with computational modeling, are crucial for gaining a fundamental understanding of reaction pathways, which can then be used to further optimize reaction conditions and design new synthetic methodologies.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and reactivity of N-substituted-2-iodoanilines. researchgate.net While specific DFT studies exclusively on N-hexyl-2-iodoaniline are not prevalent in the literature, extensive research on analogous N-substituted 2-iodoanilines and related compounds allows for a comprehensive understanding of its likely structural and electronic characteristics. researchgate.netrsc.org

DFT calculations are routinely used to optimize the geometry of molecules, predicting bond lengths, bond angles, and dihedral angles. For a molecule like this compound, these calculations would reveal the spatial arrangement of the hexyl chain relative to the aniline (B41778) ring and the influence of the iodine and amino substituents on the aromatic system. Studies on similar molecules, such as m-iodoaniline, have utilized DFT methods like B3LYP with basis sets such as LanL2DZ to determine these structural parameters. chemrxiv.org The planarity of the aniline ring and the orientation of the N-H bond and the C-I bond are critical features that can be precisely modeled.

The following table presents representative calculated structural parameters for a simplified model, 2-iodoaniline (B362364), to illustrate the type of data obtained from DFT calculations. These values provide a foundational understanding of the core aniline scaffold present in this compound.

Table 1. Representative DFT-Calculated Structural Parameters for 2-Iodoaniline. (Data is illustrative for the 2-iodoaniline core)
ParameterCalculated Value
C-I Bond Length (Å)~2.10
C-N Bond Length (Å)~1.40
N-H Bond Length (Å)~1.01
C-C-I Bond Angle (°)~120.5
C-C-N Bond Angle (°)~119.8

Reactivity insights are also derived from DFT calculations. For instance, the "ortho effect," where a substituent at the ortho position influences the reaction pathway, has been theoretically investigated in palladium-catalyzed reactions of 2-iodoanilines. rsc.org DFT calculations have shown that steric and electronic factors arising from the ortho-iodine and the N-substituent can dictate the selectivity and feasibility of cyclization reactions. rsc.org

Reaction Mechanism Prediction and Validation through Computational Models

Computational models are instrumental in predicting and validating reaction mechanisms involving this compound. This compound is a common precursor in the synthesis of various heterocyclic compounds, such as indoles and quinolines, often through palladium-catalyzed cross-coupling reactions. nih.govrsc.org DFT calculations can elucidate the step-by-step pathway of these complex transformations.

For example, in palladium-catalyzed reactions, the mechanism typically involves several key steps: oxidative addition, migratory insertion, and reductive elimination. nih.gov Computational studies on N-substituted 2-iodoanilines in reactions like the Heck or Sonogashira coupling provide detailed energy profiles for these steps. acs.orgnih.gov These studies help identify the rate-determining step and the influence of ligands, solvents, and substituents on the reaction kinetics.

A general mechanistic pathway for a palladium-catalyzed cyclization of an N-substituted 2-iodoaniline with an alkyne (a common reaction partner) can be computationally modeled. The calculations would predict the structures and energies of key intermediates and transition states.

Table 2. Illustrative Key Steps in a Palladium-Catalyzed Annulation of a 2-Iodoaniline Derivative and Their Computational Investigation.
Reaction StepDescriptionComputational Insights
Oxidative AdditionPd(0) inserts into the C-I bond of this compound.Calculation of the activation barrier for this step.
Alkyne Coordination & InsertionThe alkyne coordinates to the Pd(II) center and inserts into the Pd-C bond.Modeling of the geometry of the palladium-alkyne complex.
Intramolecular AminationThe nitrogen atom attacks the coordinated alkyne.Determination of the transition state for the C-N bond formation.
Reductive EliminationThe final product is released, and the Pd(0) catalyst is regenerated.Calculation of the energy release in this final step.

These computational models have been successfully used to explain experimental observations, such as product selectivity in the annulation of fluorine-containing internal alkynes with 2-iodoanilines. grafiati.com

Analysis of Electronic Properties and Their Influence on Reactivity

The electronic properties of this compound, as determined by computational methods, are crucial for understanding its reactivity. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key descriptors. chemrxiv.org

The presence of the electron-donating amino group and the electron-withdrawing (and also sterically bulky) iodine atom on the same aromatic ring creates a unique electronic environment. The hexyl group, being an alkyl chain, is generally considered electron-donating through an inductive effect. DFT calculations can quantify these effects. For instance, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide the partial charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. chemrxiv.org

The HOMO and LUMO energies are particularly important. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. In this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, while the LUMO may have significant contributions from the C-I antibonding orbital, making this bond susceptible to oxidative addition by a transition metal catalyst.

Theoretical studies on related systems, like m-iodoaniline, have shown how the position of the halogen substituent alters the charge distribution and molecular properties. chemrxiv.org Similar analyses for this compound would provide a detailed picture of its electronic landscape.

Molecular Modeling of Intermediates and Transition States

Molecular modeling provides three-dimensional representations of the transient species that occur during a chemical reaction, namely intermediates and transition states. For reactions involving this compound, this is particularly valuable for understanding the stereochemistry and the factors controlling the reaction barriers.

In palladium-catalyzed cross-coupling reactions, the geometry of the palladium intermediates is critical. For instance, after the oxidative addition of this compound to a Pd(0) complex, a square planar Pd(II) intermediate is formed. The subsequent steps of the catalytic cycle involve various geometries that can be modeled.

The modeling of transition states is computationally more demanding but offers profound insights into the reaction kinetics. The transition state is the highest energy point along the reaction coordinate, and its structure reveals the precise arrangement of atoms as bonds are being broken and formed. For example, in an intramolecular cyclization reaction, modeling the transition state can explain why a particular ring size is preferentially formed. Computational studies have successfully modeled the transition states for key steps in reactions of 2-iodoanilines, such as the C-C bond formation or the C-N bond formation, providing activation energy barriers that can be correlated with experimental reaction rates. researchgate.net

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for N-hexyl-2-iodoaniline Transformations

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and improve safety. For transformations involving this compound, this involves several key strategies:

Sustainable Solvents: Research is moving towards replacing traditional organic solvents with more environmentally benign alternatives. A notable example is the use of the biomass-derived solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) in palladium-catalyzed cyclocarbonylation reactions of 2-iodoanilines. acs.org This approach has proven effective for creating 2-substituted 4H-3,1-benzoxazin-4-ones, demonstrating high efficiency and offering a greener process. acs.org

Water-Based Reactions: Performing reactions in water is a primary goal of green chemistry. An iron(III) chloride-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate has been successfully conducted in water to produce 2-aminobenzothiazoles. rsc.org This method is not only environmentally friendly but also practical and efficient. rsc.org

Catalyst Recyclability: A significant focus is on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. Palladium complexes anchored to supports like MCM-41 have been used for carbonylative cyclization and coupling reactions of 2-iodoanilines. organic-chemistry.org These catalysts can be recycled multiple times without a significant drop in activity, which addresses the economic and environmental issues associated with precious metal contamination in products. organic-chemistry.org

Hypervalent Iodine Chemistry: The use of hypervalent iodine reagents is considered a green alternative to heavy-metal-based oxidants in many synthetic transformations. acs.orgresearchgate.net These reagents can be used catalytically, generated in situ from iodoarenes like this compound using a sacrificial oxidant, which aligns with green chemistry principles by minimizing toxic waste. acs.org

Exploration of Novel Catalytic Systems (e.g., Earth-Abundant Metals, Organocatalysis)

To overcome the cost and toxicity associated with precious metal catalysts like palladium, researchers are exploring alternatives.

Earth-Abundant Metal Catalysis:

Iron: Iron(III) chloride (FeCl3), an inexpensive and abundant metal salt, has been shown to effectively catalyze the synthesis of 2-aminobenzothiazoles from 2-iodoaniline in water, offering an environmentally benign and practical route. rsc.orgscilit.com

Copper: Copper catalysts, which are more economical than palladium, are widely used for transformations of 2-iodoanilines. They have been employed in the synthesis of benzimidazoles, 2-substituted indoles, and in one-pot reactions to form 2-substituted benzoselenazoles. tandfonline.comresearchgate.netacs.org

Nickel: Nickel-catalyzed annulation reactions between 2-iodoanilines and terminal alkenes are being developed for the synthesis of indolines. researchgate.net

Organocatalysis: This approach uses small organic molecules to catalyze reactions, completely avoiding metals. Organocatalysis offers advantages in terms of low toxicity, stability, and robustness against air and water. unibo.it For instance, an organoiodine-catalyzed electrophilic C-H amination strategy has been developed for the synthesis of 2-quinolones, demonstrating a metal-free approach. chemrxiv.org Chiral iodoaniline-based catalysts have also been synthesized for stereoselective reactions, such as the α-functionalization of ketones. acs.org

Table 1: Comparison of Catalytic Systems for 2-Iodoaniline Transformations

Catalytic SystemCatalyst ExampleReaction TypeAdvantagesSource(s)
Precious Metal Pd(OAc)2Carbonylative CyclizationHigh efficiency, broad scope organic-chemistry.org
Earth-Abundant FeCl3Tandem CyclizationLow cost, low toxicity, water solvent rsc.org
Earth-Abundant CuBrCascade ReactionLigand-free, economical acs.org
Organocatalysis Chiral Iodoanilineα-OxysulfonylationMetal-free, stereoselective acs.org

Integration into Flow Chemistry and Automation Platforms for Enhanced Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, offers significant advantages over traditional batch processing.

Enhanced Safety and Control: Continuous flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and pressure. mdpi.combeilstein-journals.org This is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates. researchgate.net

Improved Yield and Purity: Optimization in a flow system can lead to higher yields and selectivity compared to batch reactions. researchgate.net For example, the selective hydrogenation of nitroaromatics to haloanilines has been achieved with high efficiency in continuous-flow systems. mdpi.comglobalauthorid.com

Scalability and Automation: Flow chemistry platforms are inherently more scalable and amenable to automation. beilstein-journals.org This facilitates the rapid screening of reaction conditions and can be integrated with inline purification and analysis techniques, streamlining the synthesis of building blocks like this compound derivatives. beilstein-journals.orgrsc.org

Synthesis of Highly Functionalized Derivatives with Tailored Reactivity Profiles

The this compound scaffold can be further modified to create derivatives with specific, tailored properties for use in materials science or medicinal chemistry.

Introduction of Functional Groups: Research focuses on developing synthetic routes that tolerate a wide variety of functional groups on the aniline (B41778) ring or the N-alkyl chain. Palladium-catalyzed reactions, such as the Larock indole (B1671886) synthesis, are known for their high functional group tolerance, allowing for the creation of complex, 2,3-disubstituted indoles from 2-iodoanilines. researchgate.netub.edu

Bulky and Heteroaryl Groups: Methodologies are being developed to introduce sterically demanding or complex groups. For instance, a protocol for synthesizing bulky 2-indolylphosphines involves the palladium-catalyzed annulation of 1-alkynylphosphine sulfides with 2-iodoanilines. nih.gov

Chiral Derivatives: The synthesis of chiral catalysts based on the iodoaniline framework is an active area of research. By incorporating chiral auxiliaries, such as (S)-methyl lactate, catalysts can be created that promote enantioselective transformations. acs.org

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and discovering new transformations. In situ spectroscopic techniques, which monitor reactions as they occur, are powerful tools for this purpose.

Reaction Monitoring: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to observe the formation of intermediates and byproducts in real-time. researchgate.net This data helps to elucidate the reaction pathway. For example, mechanistic studies on palladium-catalyzed reactions of 2-iodoanilines have helped to understand the roles of oxidative addition, migratory insertion, and reductive elimination steps. organic-chemistry.org

Identifying Active Species: Spectroscopic analysis can help identify the true catalytic species in a reaction. In heterogeneous catalysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm the grafting of species like iodoaniline onto a support material and rule out simple adsorption. csic.es

Understanding Catalyst Deactivation: In situ monitoring can reveal pathways for catalyst deactivation, such as metal leaching or poisoning, which is critical for developing more robust and recyclable catalytic systems. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-hexyl-2-iodoaniline, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Ullmann coupling. For purity optimization:

  • Use column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates.
  • Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–6.8 ppm for aromatic protons, δ 3.4 ppm for NH hexyl chain) .
  • Track reaction progress with TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) and iodometric titration for residual iodine quantification .

Q. How should researchers characterize this compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling.
  • Monitor degradation via GC-MS (electron ionization mode) for iodobenzene byproducts and FTIR for amine group oxidation (loss of N-H stretch at ~3400 cm⁻¹) .
  • Compare results to ICH Q1A guidelines for pharmaceutical stability testing .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound in different solvents be resolved?

  • Methodological Answer :

  • Perform solvent-dependent NMR studies (DMSO-d6 vs. CDCl3) to assess hydrogen bonding and aggregation effects.
  • Validate findings with computational modeling (DFT calculations for solvatochromic shifts) .
  • Cross-reference with X-ray crystallography (if crystalline) to confirm structural conformations .

Q. What experimental designs are suitable for probing the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Use a DoE (Design of Experiments) approach:
  • Vary catalyst loading (0.5–5 mol% Pd(PPh₃)₄), temperature (60–120°C), and base (K₂CO₃ vs. Cs₂CO₃).
  • Monitor reaction efficiency via GC-MS yield and side-product analysis (e.g., dehalogenation byproducts) .
  • Apply kinetic isotope effects (KIE) to elucidate rate-determining steps in C–I bond activation .

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Replicate studies under standardized NIH preclinical guidelines (e.g., cell line authentication, dose-response curves with triplicate assays) .
  • Perform meta-analysis of existing literature to identify confounding variables (e.g., solvent DMSO concentration in cell viability assays) .
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data involving this compound?

  • Methodological Answer :

  • Apply nonlinear regression (four-parameter logistic model) to calculate IC₅₀ values.
  • Use ANOVA with post-hoc Tukey tests to compare treatment groups (p < 0.05 significance threshold) .
  • Report confidence intervals and effect sizes to contextualize biological relevance .

Q. How should researchers handle outliers in spectroscopic or chromatographic datasets for this compound?

  • Methodological Answer :

  • Apply Grubbs’ test (α = 0.05) to identify statistically significant outliers.
  • Re-run suspect samples and cross-validate with alternative techniques (e.g., LC-MS vs. NMR).
  • Document all outliers in supplementary materials to ensure transparency .

Experimental Design & Replication

Q. What controls are critical for ensuring reproducibility in catalytic applications of this compound?

  • Methodological Answer :

  • Include negative controls (no catalyst) and positive controls (known aryl halide substrates).
  • Standardize solvent degassing protocols to eliminate oxygen-mediated side reactions.
  • Report catalyst turnover numbers (TON) and frequencies (TOF) per ACS Catalysis guidelines .

Q. How can researchers validate the environmental safety of this compound in ecotoxicology studies?

  • Methodological Answer :

  • Follow OECD Test No. 201/202 for algal and Daphnia magna toxicity assays.
  • Quantify biodegradation pathways via LC-HRMS to identify persistent metabolites .
  • Compare results to EPA’s ECOTOX database for benchmark values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.